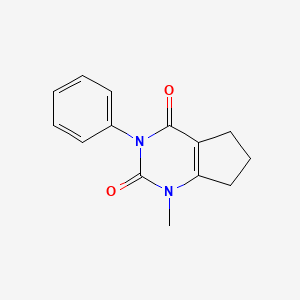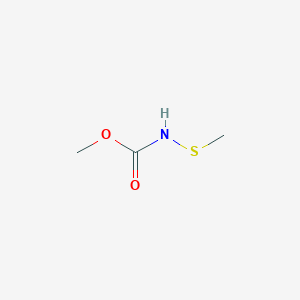
Methyl (methylsulfanyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (methylsulfanyl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (methylsulfanyl)carbamate can be synthesized through several methods. One common method involves the reaction of methanol with urea, resulting in the formation of methyl carbamate. This reaction is typically carried out under controlled conditions to ensure high yield and purity . Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes. For example, the use of tin-catalyzed transcarbamoylation has been reported to be an efficient method for producing carbamates with high functional group tolerance . Additionally, the use of indium triflate as a catalyst has been shown to be effective in converting alcohols and urea into carbamates .
Chemical Reactions Analysis
Types of Reactions: Methyl (methylsulfanyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield corresponding amines or alcohols.
Scientific Research Applications
Chemistry: Methyl (methylsulfanyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various carbamate derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It has been shown to inhibit certain enzymes by forming stable carbamate adducts with active site residues .
Medicine: this compound derivatives are explored for their potential therapeutic applications. They are investigated as potential drugs for treating diseases such as cancer, epilepsy, and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of polymers, textiles, and coatings. It is also employed as a reactive intermediate in the synthesis of various chemicals .
Mechanism of Action
The mechanism of action of methyl (methylsulfanyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. It forms covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through the formation of carbamate adducts, which stabilize the enzyme-inhibitor complex . Additionally, this compound can modulate receptor activity by binding to specific receptor sites, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Ethyl carbamate:
Phenyl carbamate: This compound is another carbamate derivative with distinct properties and uses in organic synthesis and medicinal chemistry.
Uniqueness: Methyl (methylsulfanyl)carbamate is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to form stable carbamate adducts with enzymes and receptors makes it valuable in both research and industrial applications. Additionally, its versatility in undergoing various chemical reactions and its potential therapeutic applications set it apart from other carbamate derivatives .
Properties
CAS No. |
41744-82-5 |
|---|---|
Molecular Formula |
C3H7NO2S |
Molecular Weight |
121.16 g/mol |
IUPAC Name |
methyl N-methylsulfanylcarbamate |
InChI |
InChI=1S/C3H7NO2S/c1-6-3(5)4-7-2/h1-2H3,(H,4,5) |
InChI Key |
DBROFCUBZSXYLG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


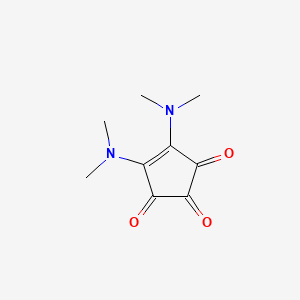
![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)
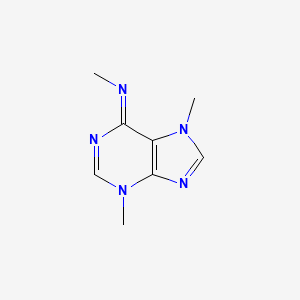
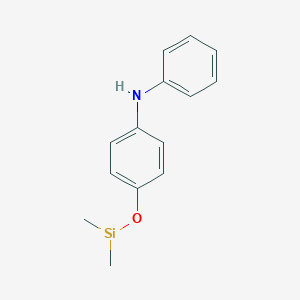
![N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14670869.png)
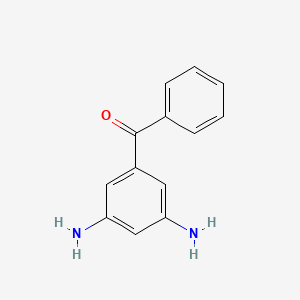
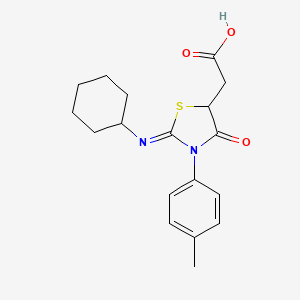


phosphanium iodide](/img/structure/B14670901.png)


